molecular formula C10H12N4 B13153250 (1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine

(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B13153250
M. Wt: 188.23 g/mol
InChI Key: LWCNLFHKRQJWOW-MRVPVSSYSA-N
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Description

(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is a compound that features a 1,2,4-triazole ring, which is a nitrogen-containing heterocycle. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

(1R)-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine

InChI

InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3/t8-/m1/s1

InChI Key

LWCNLFHKRQJWOW-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2C=NC=N2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)N

Origin of Product

United States

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